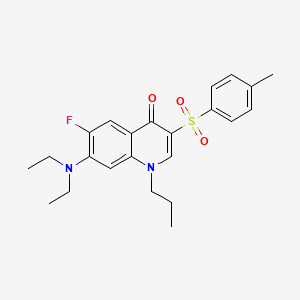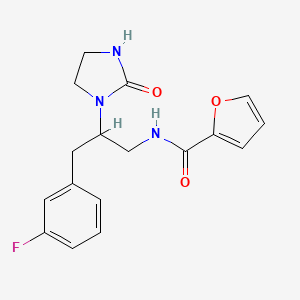
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide, also known as FP1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FP1 is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression.
Aplicaciones Científicas De Investigación
Fluorescence Chemosensor Development
N-(4-((4-((5-oxo-5H-benzo [a]phenoxazin-6-yl)amino)phenyl)sulfonyl)phenyl)furan-2-carboxamide (NPC), a phenoxazine-based fluorescence chemosensor, was developed for the detection of Cd2+ and CN− ions. It's utilized in bio-imaging in live cells and zebrafish, showcasing the potential application of similar compounds in environmental monitoring and biological research (Ravichandiran et al., 2020).
Cancer Research and Drug Development
Research in the realm of cancer therapy has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, potentially relevant to compounds with similar structures. These inhibitors have shown promise in preclinical models and have advanced into clinical trials, indicating their significance in oncological pharmaceutical research (Schroeder et al., 2009).
Synthesis and Reactivity Studies
The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide have been explored, leading to the creation of various heterocyclic compounds. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).
Antiviral Drug Discovery
Compounds like 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been used to create derivatives that exhibit antiviral activity against avian influenza virus H5N1. This demonstrates the potential application of furan-based compounds in the development of new antiviral drugs, contributing to the ongoing effort to combat viral diseases (Flefel et al., 2012).
PARP Inhibitors for Cancer Therapy
Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, which show strong potency against PARP enzymes and cancer cells, highlights the role of furan-containing compounds in cancer therapeutics. These inhibitors have shown effectiveness in vivo, providing a basis for further exploration in cancer treatment (Penning et al., 2010).
Dual Kinase Inhibitors in Cancer Treatment
Studies on N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides as dual c-Met/VEGFR2 tyrosine kinase inhibitors reveal their potency in vitro and efficacy in vivo against several human tumor models. This illustrates the potential of related compounds in targeted cancer therapies (Mannion et al., 2009).
Propiedades
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKOMWJNPBTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


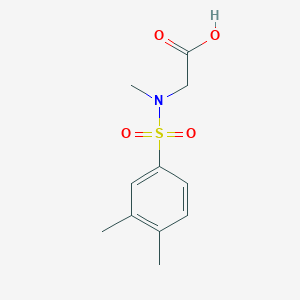
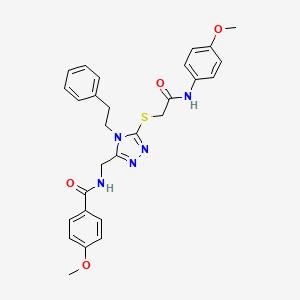
![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)

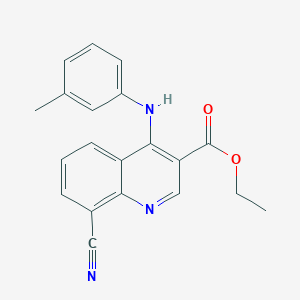
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)
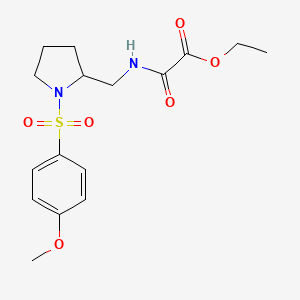
![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)
